(S)-fluazifop-butyl

Descripción general

Descripción

(S)-Fluazifop-butyl is a selective herbicide used primarily for post-emergence control of grass weeds in various broadleaf crops. It belongs to the aryloxyphenoxypropionate family of herbicides and is known for its effectiveness in inhibiting the growth of unwanted grasses without harming the desired crops.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-fluazifop-butyl involves several steps, starting with the preparation of the key intermediate, (S)-fluazifop acid. This intermediate is then esterified with butanol to form the final product. The reaction conditions typically involve the use of a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the product’s consistency and effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Fluazifop-butyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form (S)-fluazifop acid and butanol.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form various oxidation products.

Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.

Major Products Formed: The major products formed from these reactions include (S)-fluazifop acid, butanol, and various oxidation and reduction derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide for Grassy Weeds

(S)-Fluazifop-butyl is predominantly utilized in agriculture to manage both annual and perennial grasses without harming broadleaf plants. It is effective in crops such as soybeans, corn, and various ornamental plants. The compound acts by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants, leading to the death of susceptible grass species while leaving dicots largely unaffected .

Formulations and Trade Names

Various formulations of this compound have been developed, including products like Fusilade DX® and Horizon®. These formulations are designed to maximize efficacy while minimizing environmental impact. Recent formulations have focused on using only the R-isomer due to its superior herbicidal properties .

Environmental Management

Control in Non-Crop Areas

this compound is also applied in non-crop areas such as rights-of-way, utility lines, and forestry applications. It helps in controlling invasive grass species that can disrupt native ecosystems. The herbicide's selective action allows for targeted management without significant harm to surrounding flora .

Impact on Soil and Water

Research indicates that this compound has a relatively low risk of leaching into groundwater due to its physicochemical properties. Studies have shown that it degrades under photolytic conditions in water, suggesting a reduced environmental persistence compared to other herbicides .

Research Applications

Metabolism Studies

Research into the metabolism of this compound has revealed insights into herbicide resistance mechanisms in species like Eleusine indica (goosegrass). Studies employing liquid chromatography/tandem mass spectrometry have identified various metabolites and their pathways, providing crucial data for understanding how certain biotypes develop resistance to this herbicide .

Toxicological Assessments

Toxicological studies have examined the effects of this compound on non-target organisms, including mammals. Research has indicated potential effects on reproductive health and development in laboratory animals at high doses, emphasizing the need for careful application practices to mitigate risks .

Case Studies

Mecanismo De Acción

(S)-Fluazifop-butyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular targets and pathways involved include the binding of this compound to the ACCase enzyme, preventing its normal function.

Comparación Con Compuestos Similares

Diclofop-methyl: Another aryloxyphenoxypropionate herbicide with similar uses but different chemical structure.

Fenoxaprop-p-ethyl: Also an aryloxyphenoxypropionate herbicide, known for its effectiveness against a broader range of grass weeds.

Uniqueness: (S)-Fluazifop-butyl is unique in its high selectivity and effectiveness against specific grass weeds, making it a preferred choice for many agricultural applications. Its ability to target the ACCase enzyme with high specificity sets it apart from other herbicides in its class.

Actividad Biológica

(S)-Fluazifop-butyl is a selective herbicide primarily used for the control of annual and perennial grasses in various agricultural settings. Its biological activity is largely attributed to its ability to inhibit lipid synthesis in susceptible plant species, leading to cell membrane failure and ultimately plant death. This article explores the biological activity of this compound, including its mechanisms of action, environmental fate, and health implications based on diverse research findings.

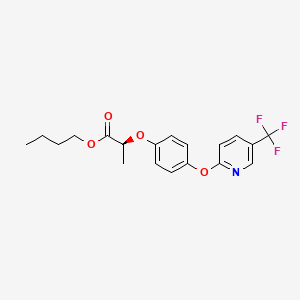

Chemical Structure and Properties

This compound is a racemic mixture consisting of two enantiomers: (R)-fluazifop-butyl, which is the active component, and this compound, which has significantly lower herbicidal activity. The molecular formula of this compound is , with a molecular mass of 383.4 g/mol. The compound is typically presented as a pale yellow liquid with low volatility and moderate solubility in water, making it suitable for agricultural applications .

The primary mode of action of this compound involves the inhibition of fatty acid synthesis through the disruption of lipid metabolism. This herbicide targets specific enzymes involved in lipid biosynthesis, leading to compromised cell membrane integrity, particularly in meristematic tissues where active growth occurs. As a result, susceptible grasses exhibit symptoms such as chlorosis, stunted growth, and eventual death .

Herbicidal Efficacy

Fluazifop-butyl demonstrates selective herbicidal activity against grasses while being relatively safe for broadleaf plants (dicots). Research indicates that the R-enantiomer exhibits greater efficacy than the S-enantiomer. Studies have shown that formulations containing only the R-enantiomer are more effective at lower application rates compared to racemic mixtures .

Case Studies

- Sugarcane Yield Impact : A study evaluating the effects of fluazifop-butyl on sugarcane indicated a 13.9% reduction in yield relative to untreated controls. This suggests that while fluazifop-butyl can be effective for weed control, it may also negatively impact crop yields if not managed properly .

- Environmental Persistence : Research into the environmental fate of fluazifop-butyl indicates that it is primarily degraded through hydrolysis and microbial metabolism. The compound can bind strongly to soil particles, resulting in low mobility and persistence in the environment. Residues may remain detectable for several weeks post-application .

Toxicological Studies

Toxicological assessments have evaluated potential health risks associated with fluazifop-butyl exposure. Epidemiological studies involving pesticide applicators have not found significant associations between fluazifop-butyl exposure and adverse health outcomes such as bladder cancer or sleep apnea . Specifically:

- Bladder Cancer Study : Among a cohort of pesticide applicators, no significant positive association was observed between fluazifop-butyl exposure and bladder cancer incidence (RR: 1.06; 95% CI: 0.68-1.64) .

- Sleep Apnea Study : Similarly, no significant association was found between fluazifop-butyl exposure and self-reported sleep apnea among applicators (OR: 1.23; 95% CI: 0.80-1.91) .

Environmental Toxicity

Fluazifop-butyl has been classified as "slightly to practically nontoxic" to mammals and birds based on oral LD50 values exceeding 4,000 mg/kg for rats and other avian species . However, caution is warranted due to its potential effects on aquatic organisms; studies indicate an LC50 value of 0.53 mg/L for bluegill sunfish, highlighting its toxicity in aquatic environments .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.4 g/mol |

| Herbicidal Activity | Selective against grasses; minimal impact on dicots |

| Mode of Action | Inhibition of lipid synthesis |

| Environmental Persistence | Degraded primarily by hydrolysis |

| Oral LD50 (Rats) | >4,000 mg/kg |

| LC50 (Bluegill Sunfish) | 0.53 mg/L |

Propiedades

IUPAC Name |

butyl (2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041700 | |

| Record name | Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79241-47-7 | |

| Record name | (-)-Fluazifop-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79241-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-butyl, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP-BUTYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KE466Y0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.